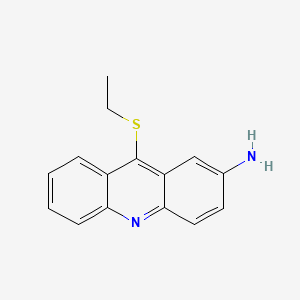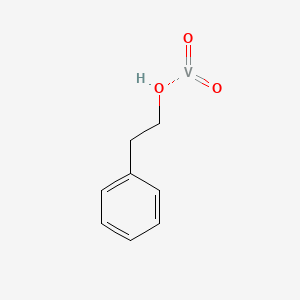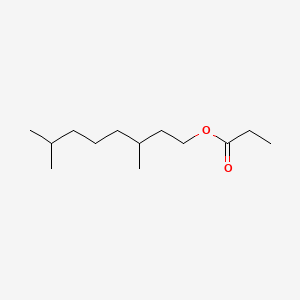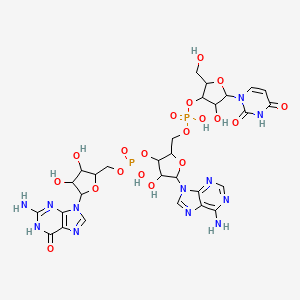
9-(Ethylthio)-2-acridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Ethylthio)-2-acridinamine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by the presence of an ethylthio group attached to the ninth position of the acridine ring and an amino group at the second position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethylthio)-2-acridinamine typically involves the introduction of the ethylthio group to the acridine core. One common method is the reaction of 9-chloroacridine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group. The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the second position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Ethylthio)-2-acridinamine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Ammonia, primary or secondary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its antibacterial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 9-(Ethylthio)-2-acridinamine involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s ethylthio group may contribute to its antimicrobial activity by interacting with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(Methylthio)-2-acridinamine: Similar structure with a methylthio group instead of an ethylthio group.
9-(Phenylthio)-2-acridinamine: Contains a phenylthio group, which may alter its biological activity and chemical properties.
2-Aminoacridine: Lacks the thio group but retains the amino group at the second position.
Uniqueness
9-(Ethylthio)-2-acridinamine is unique due to the presence of both the ethylthio and amino groups, which contribute to its distinct chemical reactivity and biological activity. The ethylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes, while the amino group allows for further functionalization and derivatization.
Propriétés
Numéro CAS |
109757-79-1 |
|---|---|
Formule moléculaire |
C15H14N2S |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
9-ethylsulfanylacridin-2-amine |
InChI |
InChI=1S/C15H14N2S/c1-2-18-15-11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,2,16H2,1H3 |
Clé InChI |
CJNXAKGQDXSALA-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C2C=C(C=CC2=NC3=CC=CC=C31)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)




